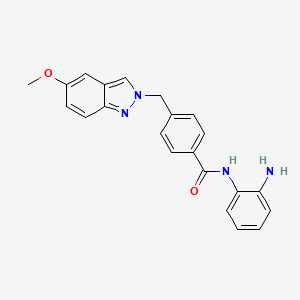
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group, a methoxyindazole moiety, and a benzamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the desired position on the indazole ring.
Aminophenyl Group Introduction: Coupling of the aminophenyl group to the indazole moiety.
Benzamide Formation: Finally, the benzamide group is introduced through amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aminophenyl or methoxyindazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
n-(2-Aminophenyl)-4-((5-methoxy-2h-indazol-2-yl)methyl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the methoxyindazole moiety, which may confer distinct biological activities compared to other similar compounds.
Biological Activity
N-(2-Aminophenyl)-4-((5-methoxy-2H-indazol-2-yl)methyl)benzamide, also known by its CAS number 920315-40-8, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O2. The compound features a benzamide backbone with an indazole moiety, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of phenylbenzamide compounds exhibit broad-spectrum antiviral effects. For instance, similar compounds have demonstrated activity against Hepatitis B Virus (HBV), HIV-1, and Hepatitis C Virus (HCV) by enhancing the intracellular levels of APOBEC3G (A3G), an important factor in viral inhibition .
| Compound | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | |
| This compound | Potentially similar mechanisms due to structural similarities | TBD | TBD |
Antiproliferative Activity
The antiproliferative effects of related compounds have been evaluated in various cancer cell lines. For example, methoxy-substituted benzimidazole carboxamides showed significant inhibition of cell proliferation in the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 µM . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer therapy.
Case Studies
- Antiviral Efficacy : A study involving a derivative similar to this compound demonstrated significant antiviral activity against HBV in vitro and in vivo using a duck HBV model. This suggests that modifications to the benzamide structure can enhance antiviral properties .
- Antiproliferative Activity : In another investigation, novel benzamide derivatives were synthesized and tested for antiproliferative effects against various cancer cell lines. The results indicated that certain substitutions on the benzamide core could lead to improved biological activity, reinforcing the need for further exploration of this compound .
Properties
CAS No. |
920315-40-8 |
|---|---|
Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(5-methoxyindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-10-11-20-17(12-18)14-26(25-20)13-15-6-8-16(9-7-15)22(27)24-21-5-3-2-4-19(21)23/h2-12,14H,13,23H2,1H3,(H,24,27) |
InChI Key |
JSOZIQKKXNOPBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















